
LewisX (LeX) hexaose linked to BSA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LewisX (LeX) hexaose linked to BSA, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of HIV Transfer
LewisX-BSA has been demonstrated to inhibit the DC-SIGN-mediated transfer of HIV-1 to CD4+ T lymphocytes. In experiments, LewisX coupled to polyacrylamide and BSA effectively blocked this interaction, showcasing its potential as a therapeutic agent in preventing HIV transmission .
Cancer Immunotherapy
The expression of sialyl LewisX is associated with poor survival rates in colorectal cancer patients. Studies have shown that increased levels of sialyl LewisX enhance cell migration and E-selectin reactivity, suggesting that targeting this glycan could improve therapeutic outcomes in cancer treatment .
Cell Adhesion Studies
Research indicates that LewisX plays a pivotal role in cell adhesion mechanisms, particularly in cancer metastasis. The binding affinity of LewisX-modified proteins to E-selectin has been established, highlighting its importance in tumor cell interactions with endothelial cells .
Targeted Delivery Systems
The conjugation of LewisX hexaose to BSA can be utilized to create targeted drug delivery systems. By leveraging the specific binding properties of LewisX to selectin receptors on inflamed tissues, researchers can enhance the localization of therapeutic agents at disease sites .
Vaccine Development
LewisX-BSA conjugates are being explored as potential vaccine carriers due to their ability to elicit immune responses. The glycan's interaction with immune cells can be harnessed to improve vaccine efficacy by promoting stronger antigen presentation .
Table 1: Summary of Applications of LewisX-BSA
Application Area | Specific Use Case | Findings/Outcomes |
---|---|---|
Immunology | HIV Inhibition | Blocks DC-SIGN-mediated HIV transfer |
Cancer Therapy | Colorectal Cancer | Correlates with poor survival; enhances cell migration |
Drug Delivery | Targeted Drug Delivery | Improves localization at inflamed tissues |
Vaccine Development | Carrier for Antigens | Enhances immune response through glycan interactions |
Case Study 1: HIV Transfer Inhibition
In a study examining the inhibitory effects of LewisX-BSA on HIV transfer, it was found that the conjugate significantly reduced viral transmission rates compared to controls. This highlights its potential as a preventive measure against HIV infection.
Case Study 2: Colorectal Cancer Progression
A clinical study assessed the expression levels of sialyl LewisX in colorectal cancer patients, revealing a direct correlation between high expression levels and poor prognosis. This suggests that targeting sialyl LewisX could be a viable strategy for improving patient outcomes.
Case Study 3: Glycan-Protein Interactions
Research utilizing mass spectrometry identified various glycoproteins modified with sialyl LewisX, further elucidating the role of these glycans in cell adhesion and signaling pathways critical for cancer metastasis .
特性
分子式 |
C26H45NO21 |
---|---|
同義語 |
Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。